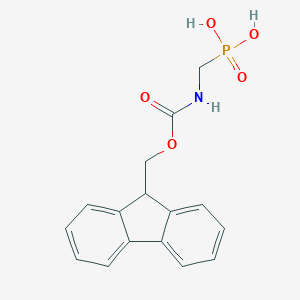

Ampa-fmoc

Übersicht

Beschreibung

2-Methylpentanal, also known as 2-Methylvaleraldehyde, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a pungent odor and is used in various chemical processes. The compound is characterized by the presence of an aldehyde group attached to a six-carbon chain, with a methyl group on the second carbon atom .

Wissenschaftliche Forschungsanwendungen

2-Methylpentanal hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird aufgrund seines charakteristischen Geruchs bei der Herstellung von Duftstoffen und Aromen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Methylpentanal beinhaltet seine Reaktivität als Aldehyd. Die Carbonylgruppe der Verbindung ist hochreaktiv, was sie für verschiedene chemische Reaktionen geeignet macht. In biologischen Systemen kann es mit Proteinen und Enzymen interagieren und zur Bildung von Schiff-Basen und anderen Addukten führen . Diese Interaktionen können zelluläre Prozesse und Stoffwechselwege beeinflussen .

Wirkmechanismus

Target of Action

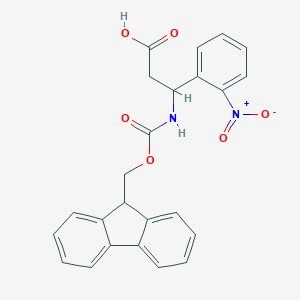

Ampa-fmoc is a derivative of the compound aminomethylphosphonic acid (AMPA) and fluorenylmethyloxycarbonyl (Fmoc). AMPA is a major degradation product of glyphosate, a widely used herbicide . The Fmoc group is a base-labile protecting group used in organic synthesis . Therefore, the primary targets of this compound are likely to be similar to those of AMPA and Fmoc, which include various microorganisms that can use glyphosate as a sole source of phosphorus, carbon, and nitrogen .

Mode of Action

The Fmoc group in this compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction is chemoselective in the presence of ambident nucleophiles . The Fmoc group is rapidly removed by base . This suggests that this compound may interact with its targets through a process of protection and deprotection of amines.

Biochemical Pathways

The first major step in the degradation pathway of glyphosate, from which AMPA is derived, is the formation of AMPA and glyoxylate . This suggests that this compound may affect similar biochemical pathways.

Pharmacokinetics

Glyphosate, from which ampa is derived, is known to sorb strongly to particles in soil and sediments, reducing its bioavailability

Result of Action

Glyphosate and ampa have been found to inflict adverse impacts on various forms of aquatic life, insects, and essential soil microorganisms

Action Environment

The action of this compound may be influenced by environmental factors such as temperature . For example, brown trout mortality during exposure to glyphosate or AMPA was considerably higher at 15 °C than at 7 °C . Additionally, glyphosate and AMPA were found in higher concentrations in samples containing muscle, head, backbone, and caudal fin tissue with increasing exposure concentrations and temperatures . This suggests that the action, efficacy, and stability of this compound may also be influenced by environmental conditions.

Biochemische Analyse

Biochemical Properties

Ampa-fmoc plays a significant role in biochemical reactions due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks . It interacts with various enzymes, proteins, and other biomolecules, primarily through the Fmoc group, which can undergo chemoselective reactions in the presence of ambident nucleophiles .

Cellular Effects

The effects of this compound on cells and cellular processes are largely determined by its parent compound, AMPA. For instance, AMPA has been shown to induce mortality in brown trout at higher temperatures . It’s also worth noting that AMPA is the main metabolite of glyphosate, a widely used herbicide, and can be detected in human urine .

Molecular Mechanism

The molecular mechanism of this compound is primarily associated with its Fmoc group. The Fmoc group provides a means of protecting amines and amino acids during chemical reactions, preventing unwanted side reactions . This protection is crucial in the synthesis of complex molecules, including peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the concentration of glyphosate, from which AMPA is derived, was found to increase in fish tissues with increasing exposure concentrations and temperatures . Specific temporal effects of this compound itself have not been extensively studied.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on AMPA has shown that its effects can vary with different dosages. For example, brown trout mortality during exposure to AMPA was considerably higher at 15 °C than at 7 °C .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its AMPA component. AMPA is the main metabolite of glyphosate and can be detected in various environmental samples, including water and sediments .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its solubility properties. The Fmoc group is known for its solubility in organic solvents, which may facilitate its distribution within cells .

Subcellular Localization

Ampa receptors, which share a name but are distinct from the AMPA in this compound, are known to be localized at postsynaptic sites on dendritic spines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methylpentanal can be synthesized through several methods, including:

Oxidation of 2-Methylpentanol: This method involves the oxidation of 2-Methylpentanol using oxidizing agents such as chromic anhydride in dichloromethane.

Cross-Aldol Condensation: Another method involves the cross-aldol condensation reaction of 2-Methylpentanal with propanal to form 2,4-Dimethylhept-2-enal.

Industrial Production Methods: In industrial settings, 2-Methylpentanal is often produced through the hydroformylation of 1-Pentene, followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-Pentene, resulting in the formation of 2-Methylpentanal.

Analyse Chemischer Reaktionen

2-Methylpentanal durchläuft verschiedene chemische Reaktionen, darunter:

Kondensationsreaktionen: Es nimmt an Aldol-Kondensationsreaktionen mit anderen Aldehyden oder Ketonen teil, um größere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Lithiumaluminiumhydrid.

Kondensationsreagenzien: Basenkatalysatoren wie Natriumhydroxid.

Hauptprodukte, die gebildet werden:

Oxidation: 2-Methylpentansäure.

Reduktion: 2-Methylpentanol.

Kondensation: 2,4-Dimethylhept-2-enal.

Vergleich Mit ähnlichen Verbindungen

2-Methylpentanal kann mit anderen ähnlichen Aldehyden verglichen werden, wie z. B.:

Pentanal: Fehlt die Methylgruppe am zweiten Kohlenstoffatom, was es weniger verzweigt und etwas weniger reaktiv macht.

2-Methylbutanal: Hat eine kürzere Kohlenstoffkette, was zu unterschiedlichen physikalischen und chemischen Eigenschaften führt.

2-Methylhexanal: Hat eine längere Kohlenstoffkette, was zu Variationen in Siedepunkten und Reaktivität führt.

Einzigartigkeit: Die einzigartige Struktur von 2-Methylpentanal mit einer Methylgruppe am zweiten Kohlenstoffatom verleiht ihm im Vergleich zu anderen Aldehyden eine besondere Reaktivität und physikalische Eigenschaften. Dies macht es in bestimmten synthetischen Anwendungen und industriellen Prozessen wertvoll .

Eigenschaften

IUPAC Name |

(9H-fluoren-9-ylmethoxycarbonylamino)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16NO5P/c18-16(17-10-23(19,20)21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,17,18)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBDDRURGRYWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)

![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)

![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)

![1-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione](/img/structure/B68853.png)